molecular formula C24H25N3O4S B2447528 4-methoxy-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338955-15-0

4-methoxy-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

Cat. No. B2447528
M. Wt: 451.54
InChI Key: HOSVUVKLNKSVIO-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is substituted with various functional groups including methoxy, benzyl, and benzenesulfonamide groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole core, followed by various substitution reactions to add the functional groups. The exact synthetic route would depend on the specific reactivity of the starting materials and intermediates .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole core likely contributes to the compound’s aromaticity, which could affect its chemical reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the methoxy groups might be susceptible to demethylation reactions, while the benzenesulfonamide group could potentially undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Photodynamic Therapy Applications

The compound has been noted for its potential in photodynamic therapy, particularly as a photosensitizer. The properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units, such as high singlet oxygen quantum yield and good fluorescence properties, make it suitable for Type II photodynamic therapy mechanisms, potentially contributing to cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). Similar compounds have been synthesized and characterized, showing properties that are essential for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Bioactivity Studies

In bioactivity studies, certain benzenesulfonamide compounds have demonstrated interesting cytotoxic activities, with potential implications for anti-tumor activity. They have also been observed to inhibit human cytosolic isoforms hCA I and II, showing promise in medical applications (Gul et al., 2016). Another study highlighted the potential of benzenesulfonamide derivatives as photosensitizers in cancer treatment due to favorable properties like solubility in common solvents, adequate fluorescence, and photostability (Öncül, Öztürk, & Pişkin, 2022).

Antimicrobial and Antifungal Activities

Compounds related to benzenesulfonamide have been synthesized and exhibited antimicrobial activities against various bacteria, and also demonstrated carbonic anhydrase enzyme inhibitor effects. Computational studies on these compounds provided insights into their potential therapeutic applications (Alyar et al., 2018). Antifungal activities of benzenesulfonamide derivatives have also been noted, showing potent activity against certain fungus species (Gupta & Halve, 2015).

Anticancer Activity

Some benzenesulfonamide derivatives have been evaluated for their anticancer activity against various human cancer cell lines. Compounds with specific structural features showed significant anticancer activity, highlighting the potential of these compounds in cancer therapy (Kumar et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its reactivity under various conditions .

properties

IUPAC Name

4-methoxy-N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-16-12-22-24(25-15-27(22)14-18-6-5-7-20(13-18)31-4)23(17(16)2)26-32(28,29)21-10-8-19(30-3)9-11-21/h5-13,15,26H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSVUVKLNKSVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)OC)N=CN2CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

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